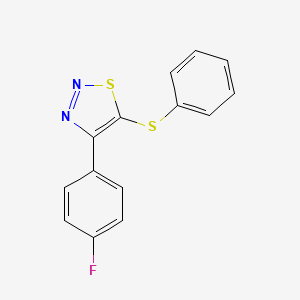

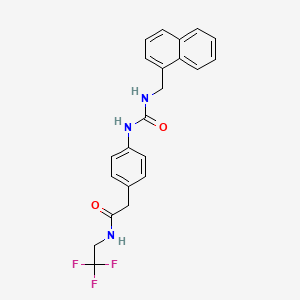

4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Thiadiazoles can participate in a variety of chemical reactions, particularly those involving the nitrogen and sulfur atoms in the ring. The fluorophenyl and phenylsulfanyl groups could also be involved in reactions, particularly if conditions were such that the aromaticity of the thiadiazole ring was preserved .Aplicaciones Científicas De Investigación

Dual Fluorescence and Molecular Aggregation

Studies have explored the dual fluorescence effects and molecular aggregation phenomena in thiadiazole derivatives, revealing their potential as fluorescence probes for biological and molecular medicine applications. The specific molecular aggregation, influenced by substituents, can induce charge transfer within molecules, making these compounds ideal candidates for fluorescence-based investigations. Such properties are crucial for designing effective fluorescence probes, widely sought after in the field of biology and molecular medicine (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

Thiadiazole-based compounds, including those with fluorine substituents, have shown promising anticancer and neuroprotective effects. Studies have demonstrated their ability to inhibit tumor cell proliferation in various cancers, such as medulloblastoma, neuroblastoma, glioma, colon adenocarcinoma, and lung carcinoma. Their mechanisms include decreased cell division and inhibited cell migration, alongside trophic effects in neuronal cell culture without affecting the viability of normal cells. These findings highlight the therapeutic potential of thiadiazole derivatives in cancer treatment and neuroprotection (Rzeski et al., 2007).

Antimicrobial Activity

Synthesis studies have produced thiadiazole derivatives with significant antimicrobial activity against a range of pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. The structural variations in these compounds, achieved through chemical modifications, have been pivotal in evaluating their antimicrobial efficacy, providing a foundation for developing new antimicrobial agents (Badiger et al., 2013).

Antiviral and Cytotoxic Activities

Further research into thiadiazole derivatives has extended into antiviral and cytotoxic activities, with some compounds demonstrating significant potential against viruses like HSV-1. The detailed synthesis and evaluation of these compounds pave the way for their application as antiviral agents, contributing to the ongoing search for effective treatments against viral infections (Dawood et al., 2011).

Fluorescence Spectroscopy for Conformational Studies

The dual fluorescence observed in certain thiadiazole derivatives has been attributed to conformational changes within the molecule, potentially induced by aggregation effects. This property facilitates the use of fluorescence spectroscopy for rapid analysis of conformational changes, offering valuable insights for biological and chemical research (Matwijczuk et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-5-phenylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXVWBULSAUEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

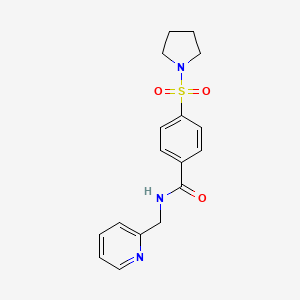

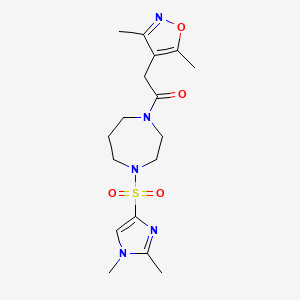

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)

![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)